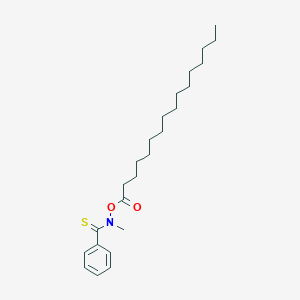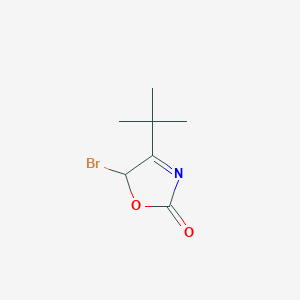
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a carbazole core structure substituted with a methyl group and an indole moiety. Carbazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The synthesized indole is then coupled with a carbazole derivative using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Heck coupling, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes:
Catalyst Selection: Using efficient catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Reaction Optimization: Adjusting temperature, solvent, and reaction time to maximize the yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives like amines or alcohols.
Substitution: Introduction of halogenated or nitro-substituted products.
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division pathways or exhibit antimicrobial activity by disrupting bacterial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9H-carbazole share structural similarities with 2-Methyl-4-(2-methyl-1H-indol-3-YL)-9H-carbazole.
Indole Derivatives: Compounds such as 2-methylindole and 3-methylindole are structurally related to the indole moiety in the compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the carbazole and indole moieties in a single molecule enhances its potential for diverse applications in research and industry.
Propiedades
Número CAS |
91377-75-2 |
|---|---|
Fórmula molecular |
C22H18N2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methyl-1H-indol-3-yl)-9H-carbazole |
InChI |
InChI=1S/C22H18N2/c1-13-11-17(21-14(2)23-18-9-5-3-7-15(18)21)22-16-8-4-6-10-19(16)24-20(22)12-13/h3-12,23-24H,1-2H3 |
Clave InChI |
LEYQHECRBXOTHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C3=CC=CC=C3NC2=C1)C4=C(NC5=CC=CC=C54)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)

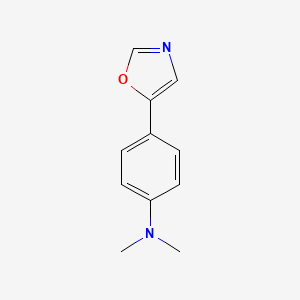
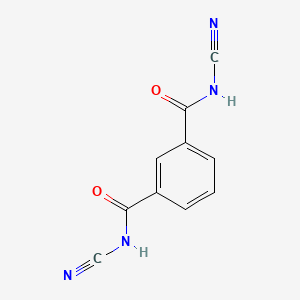

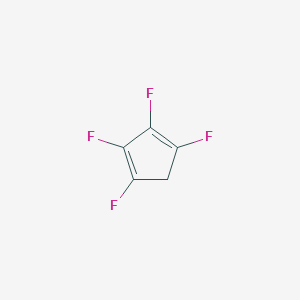
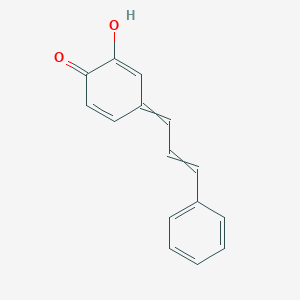


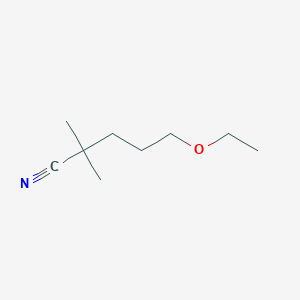
![Methyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14374185.png)
